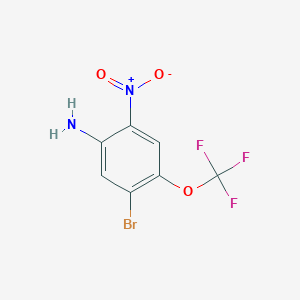
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3N2O3 . It has an average mass of 301.017 Da and a monoisotopic mass of 299.935730 Da . It is also known by other names such as 5-Brom-2-nitro-4-(trifluormethoxy)anilin in German, 5-bromo-2-nitro-4-(trifluoromethoxy)benzenamine, and Benzenamine, 5-bromo-2-nitro-4-(trifluoromethoxy)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, nitro, and trifluoromethoxy groups . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 301.02 . The compound is a solid powder at ambient temperature . The boiling point is 91-96°C .Aplicaciones Científicas De Investigación
Chromatography
- Thin-Layer Chromatography: Aniline derivatives, including isomeric bromo, nitro, and trifluoromethoxy compounds, have been used in chromatographic studies. These studies provide insights into their chromatogenic behavior, which is essential for analytical applications in chemistry (Fishbein, 1967).
Optical Properties
- Synthesis and Optical Properties: Compounds synthesized from derivatives of aniline, such as 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, exhibit distinct optical properties. These properties are explored for potential applications in materials science, particularly in the field of fluorescence and UV-Vis spectroscopy (Zhou Yi-feng, 2010).
Organic Synthesis
- Bromination and Synthesis: The bromination process of anilines and the synthesis of brominated derivatives are of interest in organic synthesis. These processes are relevant for creating intermediates used in various chemical reactions and manufacturing processes (Ding Zhi-yuan, 2011).
Electrochromic Materials
- Electrochromic Applications: The synthesis and characterization of donor–acceptor systems involving nitrophenyl aniline derivatives, including those related to this compound, are significant for developing new electrochromic materials. These materials have potential applications in display technologies and smart windows (Shuai Li et al., 2017).
Spectroscopic Studies
- Molecular Structure and Spectroscopy: The molecular structure, spectroscopic properties, and electric characteristics of compounds related to this compound have been extensively studied. These investigations are crucial for understanding the chemical and physical properties of these compounds, which can be leveraged in various scientific applications (J. Hernández-Paredes et al., 2015).
Liquid Crystal Research
- Liquid Crystal Research: Research into the liquid crystalline properties of aniline derivatives, including the trifluoromethoxy group, highlights their potential in the development of new liquid crystal displays and materials with unique electro-optical properties (S. Miyajima et al., 1995).
Safety and Hazards
The safety information for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-nitro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPYDXMWPDFJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672897 |
Source


|
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755030-18-3 |
Source


|
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
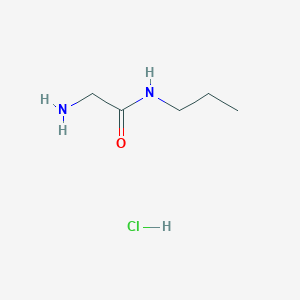
amine dihydrochloride](/img/structure/B1372028.png)
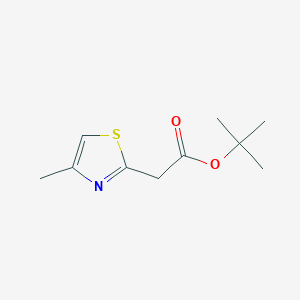
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
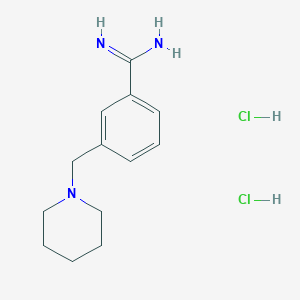
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)
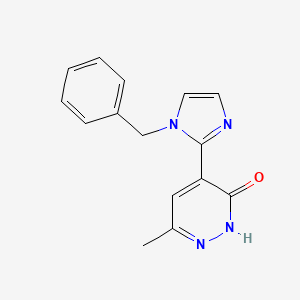
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
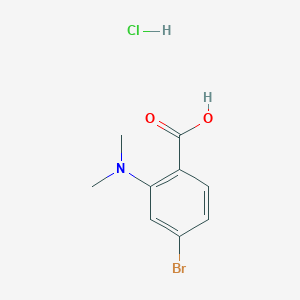
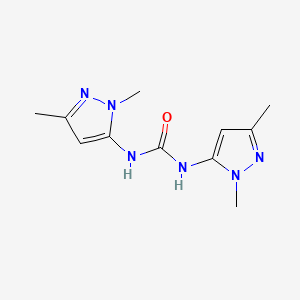
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)
